Product packaging for 4,5-Dimethyl-1,3-dioxane(Cat. No.:CAS No. 1121-20-6)

4,5-Dimethyl-1,3-dioxane

Cat. No.: B072678
CAS No.: 1121-20-6
M. Wt: 116.16 g/mol
InChI Key: YMXZGCMNTIZHDC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-dioxane is a specialized cyclic acetal of significant utility in synthetic organic chemistry, primarily valued for its role as a protected form of 2,3-butanedione (diacetyl). Its rigid, well-defined dioxane ring structure serves as a key building block and ligand precursor. Researchers employ this compound extensively in the synthesis of complex molecules, where it acts as a robust protecting group for 1,2-dicarbonyl functionalities, shielding them from unwanted side reactions during multi-step syntheses. Its specific stereochemistry and methyl substituents make it a valuable precursor for developing chiral ligands and catalysts, particularly in asymmetric synthesis and coordination chemistry. Furthermore, its stability and unique steric profile are exploited in material science for the construction of molecular frameworks and in the study of host-guest interactions. This reagent is essential for chemists designing novel synthetic pathways, exploring new catalytic systems, and developing advanced organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B072678 4,5-Dimethyl-1,3-dioxane CAS No. 1121-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1121-20-6

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

4,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C6H12O2/c1-5-3-7-4-8-6(5)2/h5-6H,3-4H2,1-2H3

InChI Key

YMXZGCMNTIZHDC-UHFFFAOYSA-N

SMILES

CC1COCOC1C

Canonical SMILES

CC1COCOC1C

Other CAS No.

15042-60-1

Synonyms

4,5-dimethyl-1,3-dioxane

Origin of Product

United States

Stereochemical and Conformational Investigations of 4,5 Dimethyl 1,3 Dioxane

Isomeric Forms and Stereoisomeric Designations of 4,5-Dimethyl-1,3-dioxane

The substitution pattern of the methyl groups on the 1,3-dioxane (B1201747) ring system gives rise to distinct isomeric forms, each with unique spatial arrangements and properties.

Cis and Trans Isomers of this compound

This compound exists as two geometric isomers: cis and trans. ontosight.ainist.gov In the cis isomer, the two methyl groups are situated on the same side of the dioxane ring, while in the trans isomer, they are on opposite sides. ontosight.ai This difference in spatial orientation leads to distinct physical and chemical properties for each isomer. For instance, the boiling point of trans-4,5-dimethyl-1,3-dioxane is approximately 140°C. ontosight.ai The synthesis of these isomers can be achieved through the reaction of 2,3-butanediol (B46004) with an appropriate carbonyl compound, followed by dehydration and cyclization. ontosight.ai The specific stereochemistry of the starting diol will determine the resulting isomeric form of the dioxane.

The National Institute of Standards and Technology (NIST) provides data on cis-4,5-dimethyl-1,3-dioxane, including its enthalpy of vaporization. nist.gov Both cis and trans isomers are recognized in chemical databases, highlighting their importance in stereochemical studies. nist.govnih.gov

Diastereoisomeric and Configurational Isomerism in Substituted 1,3-Dioxane Derivatives

The principles of isomerism in this compound are part of the broader context of diastereoisomerism in substituted 1,3-dioxane derivatives. The introduction of multiple substituents on the 1,3-dioxane ring can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other.

For example, in 2,4,6-substituted 1,3-dioxanes, the relative orientations of the substituents give rise to cis and trans diastereomers. researchgate.net The study of these isomers through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy allows for the determination of their relative stabilities and the conformational preferences of the substituents. researchgate.netresearchgate.net The free conformational enthalpy (A-value) of a substituent, which quantifies its preference for an equatorial versus an axial position, can be determined by studying the equilibrium between cis and trans isomers. researchgate.net

The synthesis of various 1,3-dioxane derivatives, often through the acetalization reaction of 1,3-diols with aldehydes or ketones, provides a platform for investigating these stereochemical relationships. researchgate.net The analysis of the resulting diastereomeric mixtures reveals insights into the steric and electronic effects that govern their formation and interconversion. researchgate.net

Conformational Analysis of this compound and Related Heterocyclic Systems

The six-membered ring of 1,3-dioxane is not planar and adopts various non-planar conformations to minimize steric and torsional strain. The study of these conformations and their interconversions is crucial for understanding the molecule's reactivity and properties.

Characterization of Chair and Flexible Conformers (e.g., Twist-Boat, Skew-Boat)

The most stable conformation for the 1,3-dioxane ring is the chair form. vulcanchem.com In this conformation, the substituents can occupy either axial or equatorial positions. For substituted 1,3-dioxanes like the 4,5-dimethyl derivative, the methyl groups preferentially occupy equatorial positions to minimize steric strain. vulcanchem.com

Besides the chair conformation, the 1,3-dioxane ring can also exist in more flexible, higher-energy conformations such as the twist-boat (or skew-boat) form. cdnsciencepub.comresearchgate.net These flexible conformers are typically intermediates in the process of ring inversion. Computational studies, such as those using ab initio molecular orbital theory and density functional theory (DFT), have been employed to calculate the relative energies of the chair and twist conformers. researchgate.net For the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformer. researchgate.net Specifically, the chair conformer of 1,3-dioxane has been shown to be more stable than the 2,5-twist conformer by approximately 4.67±0.31 kcal/mol (HF) and 5.19±0.8 kcal/mol (DFT). researchgate.net The 1,4-twist structure is even higher in energy than the 2,5-twist conformer. researchgate.net

Elucidation of Chair-Chair Interconversion Pathways and Energetics

The 1,3-dioxane ring is not static; it undergoes a dynamic process called chair-chair interconversion, where one chair conformation flips into another. This process allows for the interchange of axial and equatorial positions. The interconversion between chair conformers proceeds through higher-energy flexible forms. researchgate.net

Quantum-chemical studies have revealed that the chair-to-chair interconversion can occur through multiple pathways, involving various transition states such as half-chair and sofa structures. researchgate.netresearchgate.net The energy barriers for these interconversions can be determined experimentally using dynamic NMR spectroscopy and computationally through theoretical calculations. rsc.org For substituted 1,3-dioxanes, the energy barriers to conformational isomerization have been estimated, providing insight into the flexibility of the ring system. researchgate.netepa.gov

Potential Energy Surface Mapping and Energy Minima Identification

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For 1,3-dioxane and its derivatives, mapping the PES allows for the identification of all possible stable conformations (energy minima) and the transition states that connect them.

Quantum-chemical studies have been used to explore the PES of various 1,3-dioxanes. researchgate.netresearcher.life These studies have identified the chair conformer as the global minimum on the PES for unsubstituted and many substituted 1,3-dioxanes. researchgate.net Other local minima corresponding to twist conformers have also been located. researchgate.net The maxima on the PES often correspond to unstable conformations like the boat, half-chair, and sofa forms, which act as transition states for interconversion. researchgate.net For 4,4-dimethyl-1,3-dioxane (B1195079), theoretical calculations have identified eight distinct energy minima when considering enantiomeric structures, representing the complete conformational landscape of the molecule.

The table below summarizes the relative energies of different conformers of 1,3-dioxane based on computational studies.

ConformerMethodRelative Energy (kcal/mol)
Chair HF0.00
2,5-Twist HF4.67 ± 0.31 researchgate.net
1,4-Twist HF6.03 ± 0.43 researchgate.net
Chair DFT0.00
2,5-Twist DFT5.19 ± 0.8 researchgate.net
1,4-Twist DFT6.19 ± 0.9 researchgate.net

Table 1. Calculated relative energies of 1,3-dioxane conformers.

Investigation of Stereoelectronic Effects (e.g., Anomeric Effect)

The anomeric effect, a crucial stereoelectronic phenomenon, significantly influences the conformational preferences in 1,3-dioxane systems. rsc.orgbasna.ir This effect generally describes the tendency of an electronegative substituent at the anomeric carbon (C-2) of a heterocyclic ring containing an oxygen atom to adopt an axial orientation, which is counterintuitive to steric considerations. rsc.org The underlying principle of the anomeric effect is the stabilizing interaction between the lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ) orbital of the C-X bond (where X is the electronegative substituent). rsc.orgacs.org This n → σ hyperconjugative interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a condition met in the axial conformation. acs.org

In the context of 1,3-dioxanes, the presence of two endocyclic oxygen atoms introduces a complex interplay of stereoelectronic interactions. The anomeric effect in these systems is a cumulative result of orbital interactions, electrostatics, and steric factors. basna.ir Computational studies on 1,3-dioxane have highlighted the importance of the homoanomeric np → σC(5)-Heq interaction, which contributes to the relative elongation of equatorial C(5)-H bonds. acs.org Furthermore, the balance between various hyperconjugative interactions, including σC-X → σC-Heq, σC-Heq → σC-X, and np(X) → σC-Heq, is necessary to fully explain the conformational behavior. acs.org

Influence of Substituent Effects on Conformational Equilibria in 1,3-Dioxanes

The conformational equilibria of 1,3-dioxanes are highly sensitive to the nature and position of substituents on the ring. The chair conformation is generally the most stable, as it minimizes steric strain. vulcanchem.com Methyl groups at the 4- and 5-positions, as in this compound, tend to occupy equatorial positions to minimize steric interactions. vulcanchem.com

The introduction of substituents at various positions can significantly alter the conformational landscape. For instance, a substituent at the 2-position can flatten the ring. scispace.com In 2,2-diaryl-1,3-dioxanes, the conformational preference is influenced by remote substituents on the phenyl rings. acs.org Studies have shown that when an aryl ring bears a remote electron-withdrawing group, the isomer with the higher dipole moment and the electron-withdrawing group in the equatorial phenyl ring is energetically favored. acs.org This suggests that electrostatic interactions play a crucial role in determining the conformational behavior of such molecules. acs.org

Furthermore, the interaction between substituents can lead to specific conformational preferences. In 2-methoxy-4,4,6-trimethyl-1,3-dioxane, the syn-axial interaction between the methyl and methoxy (B1213986) groups makes the axial isomer less stable compared to that of 2-methoxy-cis-4,6-dimethyl-1,3-dioxane. psu.edu The buttressing effect, where equatorial substituents at C-4 and C-6 prevent the outward splaying of axial hydrogens at these positions, can increase the syn-axial interaction with axial substituents at C-2. psu.edu

The conformational energies of various substituted 1,3-dioxanes have been determined through equilibration studies. These studies provide quantitative data on the energetic cost of different steric and stereoelectronic interactions, allowing for a detailed understanding of the factors governing conformational equilibria in these heterocyclic systems. acs.orgpsu.edu

Advanced Spectroscopic Methodologies for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Dynamic NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational and structural analysis of this compound and its derivatives. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the determination of stereochemistry and conformational preferences. nih.govjournals.co.za

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons in the 1,3-dioxane ring are sensitive to their axial or equatorial orientation. In many substituted 1,3-dioxanes, the ring exists in a chair conformation, and the protons at C-4, C-5, and C-6 exhibit distinct signals depending on their spatial arrangement. vulcanchem.com For instance, in 2-substituted-1,3-dioxanes, accidental degeneracy of the C-4 and C-6 proton signals has been attributed to the deshielding of axial protons and shielding of equatorial protons by an axial methyl group at C-5. journals.co.za Solvent-induced shifts, particularly with aromatic solvents like toluene (B28343), can be used to further resolve overlapping signals and provide additional structural information. scispace.com

¹³C NMR Spectroscopy: The ¹³C chemical shifts of the ring carbons are also indicative of the conformational state. nih.gov The chemical shift of a particular carbon is influenced by the presence and orientation of substituents. journals.co.za For example, an acetyl group at the 5-position of a 1,3-dioxane ring causes a significant downfield shift of the C-5 signal. journals.co.za Empirical correlations and substituent effect parameters have been developed to predict and interpret ¹³C chemical shifts in substituted 1,3-dioxanes, aiding in the assignment of configuration and conformation. journals.co.za

Dynamic NMR (DNMR) Spectroscopy: DNMR techniques are employed to study dynamic processes such as ring inversion. tandfonline.comacs.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational interconversions. researchgate.netacs.org For example, the ring-inversion barrier of 5,5-dimethyl-1,3-dioxane (B27643) has been studied using DNMR. acs.org Dynamic ¹H-NMR studies have also been used to investigate the anomeric effect and conformational equilibria in N-2-(1,4-dioxane) derivatives. researchgate.net Furthermore, 1D-EXSY NMR pulse sequences have been utilized to measure the rates of acid-catalyzed methoxy exchange in 2-methoxy-4,6-dimethyl-1,3-dioxanes, providing quantitative insights into stereoelectronic control. acs.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted 1,3-Dioxanes

CompoundC(2) (ppm)C(4) & C(6) (ppm)C(5) (ppm)Reference
1,3-Dioxane96.7768.7127.95 journals.co.za
cis-5-Acetyl-2,5-dimethyl-1,3-dioxane99.5173.1746.51 journals.co.za
trans-5-Acetyl-2,5-dimethyl-1,3-dioxane99.3071.9246.41 journals.co.za

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within this compound. scispace.comresearchgate.net These methods are complementary, as the selection rules for IR absorption and Raman scattering are different. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic bands corresponding to specific functional groups and skeletal vibrations. For instance, in 1,3-dioxane derivatives, characteristic C-O-C asymmetric stretching bands are observed in the region of 1120–1150 cm⁻¹. vulcanchem.com The presence of methyl groups gives rise to C-H bending vibrations between 1375–1385 cm⁻¹. vulcanchem.com In cases where a hydroxyl group is present, a broad O-H stretching band appears in the 3200–3400 cm⁻¹ range due to hydrogen bonding. vulcanchem.com The NIST Chemistry WebBook provides access to evaluated infrared reference spectra for various 1,3-dioxane derivatives, which can be used for comparison and identification. nist.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org Raman spectra can reveal details about the carbon skeleton and conformational isomers. spectroscopyonline.com For example, differences in the C-C and C-O stretching modes in the 700–1200 cm⁻¹ range can distinguish between isomers. spectroscopyonline.com The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of a molecule. researchgate.netresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational bands to specific normal modes. researchgate.netresearchgate.netacs.orgcas.cz

Interactive Data Table: Characteristic IR and Raman Bands for Dioxane Derivatives

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference
C-O-C Asymmetric Stretch1120–1150 vulcanchem.com
C-H Bending (Methyl)1375–1385 vulcanchem.com
O-H Stretch (H-bonded)3200–3400 (broad) vulcanchem.com
Skeletal Vibrations (C-C, C-O stretch)700–1200 spectroscopyonline.com

X-ray Crystallography for Solid-State Stereochemical Determination

While a specific single-crystal X-ray diffraction study for this compound was not found in the provided search results, the crystal structures of several related 1,3-dioxane derivatives have been determined. rug.nlnih.gov These studies offer valuable insights into the solid-state conformations of the 1,3-dioxane ring system. For example, the crystal structure of 2-phenyl-4-(2-chlorophenyl)-5,5-dimethyl-1,3-dioxane-2-carbaldehyde revealed that the aldehyde group is oriented axially. rug.nl Similarly, the structure of 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione showed that the heterocycle adopts a distorted boat conformation. nih.gov

X-ray analysis of 2,2-diaryl-cis-4,6-dimethyl-1,3-dioxane epimers has been used to study the conformational preferences of these systems. acs.org These studies have shown a trend toward longer bond lengths between the C(2) ketal center and the aryl ring as the electron-withdrawing nature of a para-substituent increases. acs.org The crystal packing in these structures is often governed by van der Waals forces and weak C—H⋯O interactions. nih.gov The structural information obtained from X-ray crystallography is crucial for validating and refining the results from spectroscopic and computational studies.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. nih.govresearchgate.net

In the mass spectrum of a 1,3-dioxane derivative, the molecular ion peak ([M]⁺) corresponds to the mass of the intact molecule. docbrown.info The fragmentation of the molecular ion upon electron ionization (EI) provides a unique fingerprint that can be used for structural identification. docbrown.infoaip.org The fragmentation pathways are often rationalized based on the stability of the resulting fragment ions and neutral losses. For 1,3-dioxane, the base peak is often the [M-1]⁺ ion, corresponding to the loss of a hydrogen atom. docbrown.info

The fragmentation patterns of isomeric dioxanes can be distinct, allowing for their differentiation. For instance, the mass spectra of isomeric 2,5-dimethyl-1,4-dioxane and 2,4-dimethyl-1,3-dioxane (B1663926) are readily interpretable and can be used to establish the structures of similar compounds. aip.org The 1,4-isomer typically shows a more stable molecular ion compared to the 1,3-isomer. aip.org

Advanced mass spectrometry techniques, such as differential mass spectrometry correlated with quantum chemical calculations, have been employed for the stereochemical study and conformational analysis of saturated six-membered rings like 1,3-dioxanes. researchgate.net This method involves correlating experimental differential mass spectra with the calculated enthalpies of formation of the main fragment ions to distinguish between isomers. researchgate.net

Interactive Data Table: Common Fragment Ions in the Mass Spectrum of 1,3-Dioxane

m/zProposed Fragment IonReference
88[C₄H₈O₂]⁺ (Molecular Ion) docbrown.info
87[C₄H₇O₂]⁺ docbrown.info
58[C₃H₆O]⁺ docbrown.info
57[C₃H₅O]⁺ docbrown.info
41[C₃H₅]⁺ docbrown.info
31[CH₃O]⁺ docbrown.info
30[CH₂O]⁺ docbrown.info
29[CHO]⁺ docbrown.info

Advanced Synthetic Methodologies and Derivatization Strategies for 4,5 Dimethyl 1,3 Dioxane

Foundational Synthetic Routes to 1,3-Dioxanes and their 4,5-Dimethyl Derivatives

The synthesis of 1,3-dioxanes, including the 4,5-dimethyl substituted variant, primarily relies on the formation of an acetal (B89532) or ketal linkage between a 1,3-diol and a carbonyl compound. The Prins reaction also offers a convergent approach to this heterocyclic system.

Acetalization and Ketalization Protocols for 1,3-Dioxane (B1201747) Ring Formation

The most direct and widely employed method for the synthesis of 4,5-dimethyl-1,3-dioxane is the acid-catalyzed condensation of 2,3-butanediol (B46004) with formaldehyde (B43269) or its synthetic equivalents, such as paraformaldehyde or 1,3,5-trioxane. This reaction is an equilibrium process, and various strategies are utilized to drive it towards the product side, typically by removing the water formed during the reaction. organic-chemistry.org

Commonly used acid catalysts include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zirconium tetrachloride (ZrCl₄). organic-chemistry.org The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, a standard laboratory procedure may involve refluxing the diol and formaldehyde source in a solvent like toluene (B28343) with a Dean-Stark apparatus to azeotropically remove water. organic-chemistry.org

DiolCarbonyl SourceCatalystSolventConditionsYieldReference
2,3-ButanediolParaformaldehydep-TsOHTolueneReflux, Dean-StarkHigh organic-chemistry.org
2,3-ButanediolFormaldehydeH₂SO₄--- nih.gov
1,3-PropanediolVarious Aldehydes/KetonesZrCl₄-MildHigh organic-chemistry.org

This table presents generalized conditions for 1,3-dioxane formation. Specific yields for this compound may vary.

Green Chemistry Approaches in Environmentally Benign Dioxane Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of 1,3-dioxane synthesis, this has translated into the exploration of solvent-free reactions and the use of heterogeneous, reusable catalysts. For example, solid acid catalysts can be employed to facilitate the acetalization reaction, which simplifies product purification as the catalyst can be easily removed by filtration. wiley-vch.de Solvent-free approaches, where the neat reactants are mixed with a catalytic amount of acid, are also being investigated to reduce solvent waste. nih.gov

The principles of green chemistry also encourage the use of renewable feedstocks. In this regard, 2,3-butanediol, the key precursor for this compound, can be produced through the fermentation of biomass, offering a sustainable route to this chemical building block. The development of efficient catalytic systems for the conversion of bio-derived diols into valuable chemicals like 1,3-dioxanes is an active area of research.

Stereoselective Synthesis and Chiral Induction in Dioxane Chemistry

The synthesis of this compound from 2,3-butanediol inherently involves stereochemistry. 2,3-butanediol exists as three stereoisomers: (2R,3R)-, (2S,3S)-, and meso-(2R,3S)-2,3-butanediol. The stereochemistry of the starting diol directly dictates the stereochemistry of the resulting this compound, which can exist as cis and trans diastereomers.

Diastereoselective and Enantioselective Methodologies for 1,3-Dioxane Derivatives

The diastereoselective synthesis of 1,3-dioxane derivatives can be achieved by carefully selecting the starting materials and reaction conditions. For instance, the acetalization of a meso-diol with a chiral aldehyde or ketone can lead to the formation of diastereomeric products. Conversely, the reaction of a chiral diol with an achiral carbonyl compound will also produce diastereomers if a new stereocenter is formed at the acetal carbon.

While specific high-yielding diastereoselective or enantioselective methods for this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied. For example, the use of chiral catalysts can, in principle, differentiate between the enantiotopic faces of a prochiral carbonyl compound during the acetalization of a meso-diol, leading to an enantioenriched product. Similarly, kinetic resolution of a racemic diol through enantioselective acetalization could provide access to chiral this compound.

Catalytic Systems for Precision Stereocontrol in Dioxane Formation (e.g., Organocatalysis)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. Chiral Brønsted acids, such as phosphoric acids, and chiral amines are common classes of organocatalysts that can be employed to control the stereochemical outcome of reactions.

In the context of 1,3-dioxane formation, a chiral organocatalyst could potentially be used to achieve enantioselective acetalization. The catalyst would activate the carbonyl compound and orchestrate the nucleophilic attack of the diol in a stereocontrolled manner. While the application of organocatalysis to the synthesis of this compound specifically is not widely reported, the general success of organocatalysis in asymmetric acetalization suggests its potential in this area. For instance, chiral diol-based organocatalysts have been shown to be effective in various enantioselective reactions.

Functionalization and Derivatization Strategies at the 1,3-Dioxane Ring

The 1,3-dioxane ring is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This property is often exploited for the protection of 1,3-diols or carbonyl groups. However, the ring itself can also be a platform for further chemical modification.

Functionalization of the 1,3-dioxane ring can be challenging due to its relatively inert nature. However, strategies can be envisioned for its derivatization. One approach involves the introduction of functional groups on the starting materials prior to ring formation. For instance, using a functionalized 2,3-butanediol or a derivatized aldehyde in the acetalization reaction would lead to a substituted this compound.

Alkylation and Arylation Reactions on Dioxane Scaffolds

The functionalization of saturated heterocyclic scaffolds like 1,3-dioxane through alkylation and arylation presents a significant challenge due to the inherent stability and low reactivity of C(sp³)-H bonds. However, modern synthetic methods, particularly those involving palladium catalysis, have enabled such transformations.

Palladium-Catalyzed Arylation: The direct α-arylation of carbonyl compounds is a well-established method, and similar strategies can be extended to related structures. For instance, palladium-catalyzed α-arylation has been successfully applied to aryl nitromethanes, demonstrating the capacity to form new C-C bonds adjacent to an activating group. nih.govacs.org While direct arylation of the unsubstituted C-H bonds on the this compound ring is not commonly reported, functionalization can be achieved through multi-step sequences or by activating the dioxane ring. Palladium-catalyzed carbonylative α-arylation of ketones, for example, provides a route to 1,3-diketones, showcasing the power of this catalytic system which often employs dioxane as a solvent. nih.govmdpi.comresearchgate.net These methodologies suggest a potential pathway for the arylation of dioxane derivatives if a suitable activating group is installed on the ring.

Alkylation Strategies: Alkylation of the 1,3-dioxane ring can be approached by generating a nucleophilic center on the scaffold. This is often achieved at the C-2 position, which is activated by the adjacent oxygen atoms. The formation of a 2-lithio-1,3-dioxane intermediate, for example, would allow for subsequent reaction with alkyl halides. Photochemical methods have also been developed for the O-alkylation of 1,3-dicarbonyl compounds, where 1,4-dioxane (B91453) was found to promote the reaction. nih.gov While not a direct alkylation of the dioxane ring itself, it highlights the role of cyclic ethers in mediating such transformations.

Condensation Reactions Leading to Functionalized 1,3-Dioxane Derivatives

The most direct and widely used method for synthesizing the this compound scaffold and its derivatives is the acid-catalyzed condensation of 2,3-butanediol with a suitable aldehyde or ketone. researchgate.net This reaction, often referred to as acetalization or ketalization, is a reversible equilibrium-driven process. organic-chemistry.orgwikipedia.org To achieve high yields, water, the byproduct of the reaction, is typically removed using a Dean-Stark apparatus or dehydrating agents. organic-chemistry.org

This methodology allows for the introduction of a wide variety of substituents at the C-2 position of the dioxane ring, depending on the carbonyl compound used. The reaction of 2,3-butanediol with different aldehydes and ketones yields a diverse library of 2-substituted and 2,2-disubstituted-4,5-dimethyl-1,3-dioxane derivatives. The stereochemistry of the resulting dioxanes can be controlled by the choice of the 2,3-butanediol isomer (e.g., meso or chiral). researchgate.net

A range of Brönsted and Lewis acids can be employed as catalysts, including toluenesulfonic acid (PTSA), zirconium tetrachloride (ZrCl₄), and others, allowing for mild and chemoselective reaction conditions. researchgate.netorganic-chemistry.org

Carbonyl CompoundCatalystResulting C-2 Substituent(s) on this compoundReference
FormaldehydeAcid Catalyst-H, -H wikipedia.org
AcetaldehydePTSA-H, -CH₃ researchgate.net
BenzaldehydePTSA-H, -Phenyl researchgate.net
AcetonePTSA-CH₃, -CH₃ researchgate.net
CyclohexanoneAcid Catalyst-(CH₂)₅- (spiro) researchgate.net

Specific Reactions Involving C-2, C-4, and C-5 Positions of the 1,3-Dioxane Ring

The reactivity of the 1,3-dioxane ring is highly dependent on the position.

C-2 Position: The C-2 carbon is an acetal carbon and thus the most reactive site in the ring towards electrophiles and for radical abstraction. It is susceptible to acid-catalyzed hydrolysis, which cleaves the ring to regenerate the parent diol and carbonyl compound. organic-chemistry.org The C-H bond(s) at this position can be abstracted to form a C-2 radical, which can then participate in addition reactions. For example, a thiol-promoted radical addition of 1,3-dioxolane (B20135) to imines has been demonstrated, a reaction pathway that is analogous for 1,3-dioxanes. organic-chemistry.org This position is also prone to oxidation; various acetals, including 1,3-dioxanes, can be oxidized to esters using reagents like molecular oxygen with a Co(OAc)₂ co-catalyst. organic-chemistry.org

C-4 and C-5 Positions: The C-4 and C-5 positions, being saturated alkyl carbons, are significantly less reactive. Direct functionalization of these positions requires harsh conditions or advanced catalytic methods for C-H activation. Reactions at these positions typically involve the substituents attached to them. For this compound, reactions would likely target the methyl groups, for instance, through free-radical halogenation followed by nucleophilic substitution. Regioselective ring-opening of 1,3-dioxane-type acetals, particularly in carbohydrate chemistry, can selectively expose hydroxyl groups at positions corresponding to C-4 or C-6 (in pyranose-derived systems), but this involves cleavage of the C-O bond rather than direct functionalization of the carbon atom itself. researchgate.net

Synthesis of Analogous and Related Heterocycles (e.g., 1,3-Dioxolanes, 1,3-Dioxol-2-ones)

The synthetic principles for 1,3-dioxanes are readily extended to analogous five-membered rings and related heterocycles.

1,3-Dioxolanes: These five-membered cyclic acetals are prepared by the condensation of a 1,2-diol (like ethylene (B1197577) glycol) with an aldehyde or a ketone. nih.govresearchgate.net The reaction is typically acid-catalyzed, using catalysts such as Montmorillonite K10 or PTSA, similar to the synthesis of 1,3-dioxanes. organic-chemistry.orgnih.gov 1,3-Dioxolanes are widely used as protecting groups for carbonyls and 1,2-diols in organic synthesis. nih.gov

1,3-Dioxol-2-ones (Cyclic Carbonates): These compounds are derivatives of 1,3-dioxolanes featuring a carbonyl group at the C-2 position. A common synthetic route involves the reaction of an epoxide with carbon dioxide, often catalyzed by various Lewis acids or bases. Another established method is the reaction of a 1,2-diol with phosgene (B1210022) or a phosgene equivalent, such as bis(trichloromethyl)carbonate (triphosgene) or chlorosulfonyl isocyanate. tandfonline.comgoogle.com For instance, 4,5-dimethyl-1,3-dioxol-2-one (B143725) can be prepared from 3-hydroxy-2-butanone (acetoin) by reaction with a phosgene substitute, a method that avoids the use of highly toxic phosgene gas. google.com

HeterocycleStarting MaterialsKey Reagent/CatalystReference
1,3-Dioxolane1,2-Diol + Aldehyde/KetoneAcid Catalyst (e.g., Mont. K10) nih.gov
1,3-Dioxol-2-one1,2-Diol + Phosgene EquivalentBis(trichloromethyl)carbonate google.com
1,3-Dioxol-2-oneEpoxide + CO₂Lewis Acid/Base Catalyst rwth-aachen.de
1,3-Dioxol-2-oneEpoxideChlorosulfonyl isocyanate tandfonline.com

Reaction Mechanisms and Reactivity Studies of 4,5 Dimethyl 1,3 Dioxane and Its Derivatives

Elucidation of Complex Reaction Pathways and Intermediates

Understanding the intricate reaction pathways and the transient species formed during the transformation of 1,3-dioxanes is fundamental to controlling their chemical behavior.

The synthesis of 1,3-dioxanes is most commonly achieved through the acid-catalyzed acetalization of 1,3-diols with aldehydes or ketones. researchgate.net This equilibrium-driven process typically requires the removal of water to shift the reaction toward the formation of the dioxane product. researchgate.net Another prevalent synthetic route is transacetalization, where a 1,3-diol reacts with a pre-formed acetal (B89532), such as 2,2-dimethoxypropane, under milder acidic conditions. thieme-connect.de The mechanism involves a stepwise, acid-catalyzed replacement of the alcohol groups on the starting acetal with the hydroxyl groups of the diol. thieme-connect.de

The Prins reaction represents another key pathway to 1,3-dioxane (B1201747) derivatives, involving the acid-catalyzed condensation of an alkene with an aldehyde. researchgate.netrsc.org Mechanistic studies show that these reactions proceed through carbocationic intermediates, and their stability influences the reaction's feasibility and product distribution.

Investigations into the reactivity of dioxane derivatives reveal their potential to act as precursors to other reactive species. For instance, 2,6-dimethyl-1,3-dioxane-4-ol (aldoxane), a trimer of acetaldehyde, decomposes under reaction conditions to produce a cascade of reactive aldehydes, including acetaldehyde, 3-hydroxybutanal, and crotonaldehyde. nih.gov These intermediates can then react further, as demonstrated by their formation of various DNA adducts. nih.gov Furthermore, the synthesis of specifically substituted derivatives, such as 5-nitro-1,3-dioxanes, has been undertaken to probe the correlation between chemical structure and biological activity, highlighting how modifications to the dioxane core influence its chemical properties. nih.gov

Computational chemistry provides powerful insights into the transient and stable states of 1,3-dioxane molecules. Ab initio and Density Functional Theory (DFT) calculations have been extensively employed to study the conformational landscape of the 1,3-dioxane ring. researchgate.netscispace.com These studies consistently show that, like cyclohexane (B81311), the chair conformer is the most stable geometry, significantly lower in energy than twist or boat conformations. researchgate.netresearchgate.net For the parent 1,3-dioxane, the energy difference between the chair and the 2,5-twist conformer has been calculated to be approximately 5.19 kcal/mol using DFT methods. researchgate.netscispace.com

Calculated Energy Differences for 1,3-Dioxane Conformers
Conformer ComparisonMethodCalculated Energy Difference (kcal/mol)Reference
Chair vs. 2,5-TwistHF4.67 ± 0.31 researchgate.net
Chair vs. 2,5-TwistDFT5.19 ± 0.8 researchgate.net
2,5-Twist vs. 1,4-TwistHF1.36 ± 0.12 researchgate.net
2,5-Twist vs. 1,4-TwistDFT1.0 researchgate.net

Analysis of Ring-Opening and Ring-Closing Reactions of 1,3-Dioxanes

The formation and cleavage of the 1,3-dioxane ring are fundamental reactions with significant applications, particularly in the use of the dioxane moiety as a protecting group in organic synthesis.

Ring-closing reactions, as previously mentioned, primarily involve the acid-catalyzed condensation of a 1,3-diol and a carbonyl compound. organic-chemistry.org The reversibility of this reaction is a key mechanistic feature; the forward reaction is favored by the removal of water, while the reverse reaction (ring-opening) is favored by the presence of excess water in an acidic medium. researchgate.netthieme-connect.de

Ring-opening of the 1,3-dioxane ring is a characteristic reaction of acetals. This transformation is readily achieved under acidic conditions through hydrolysis, which regenerates the constituent 1,3-diol and carbonyl compound. thieme-connect.de This lability to acid is contrasted by the ring's general stability under neutral, basic, reductive, and oxidative conditions, making it an effective protecting group for 1,3-diols or carbonyls. thieme-connect.deorganic-chemistry.org

Beyond simple hydrolysis, regioselective reductive ring-opening reactions have been developed as a powerful synthetic tool, especially in carbohydrate chemistry. researchgate.net The use of reagents such as a combination of lithium aluminum hydride and aluminum chloride (LiAlH₄-AlCl₃) or diisobutylaluminium hydride (DIBALH) can cleave one of the C-O bonds to yield a mono-protected diol. researchgate.net The regioselectivity of this opening is dictated by both steric and electronic factors, including the stability of the intermediate carbocation and the coordination of the Lewis acidic reagent to the ring's oxygen atoms. researchgate.net This strategy has been applied in sequences where a Prins reaction first forms a dioxane, which is then subjected to ring-opening to produce optically active 1,3-diols. researchgate.net

Characterization of Acid- and Base-Catalyzed Transformations

The response of the 1,3-dioxane ring to acidic and basic conditions is a defining aspect of its chemical character.

Acid-Catalyzed Transformations: The 1,3-dioxane structure is highly susceptible to cleavage by both Brønsted and Lewis acids. thieme-connect.de The mechanism of acid-catalyzed hydrolysis begins with the protonation of one of the ethereal oxygen atoms. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, leading to a hemiacetal that subsequently decomposes to the corresponding 1,3-diol and carbonyl compound. Lewis acids can also catalyze this process by coordinating to an oxygen atom, facilitating C-O bond cleavage. This acid-lability is the cornerstone of the use of 1,3-dioxanes as protecting groups. thieme-connect.deorganic-chemistry.org Solid acid catalysts have also proven effective in promoting reactions that form dioxanes, such as the Prins cyclization. rsc.org

Base-Catalyzed Transformations: In stark contrast to their reactivity in acid, 1,3-dioxanes are generally robust and stable in the presence of bases. thieme-connect.deorganic-chemistry.orgsciencemadness.org This stability allows for chemical manipulations to be performed on other parts of a molecule containing a 1,3-dioxane moiety using a wide variety of basic reagents without affecting the dioxane ring. However, derivatives of 1,3-dioxane that possess other reactive functional groups can undergo base-catalyzed reactions. For example, 1,3-dioxane-4,6-diones (analogs of Meldrum's acid) have acidic protons at the C5 position and can participate in base-catalyzed reactions like the Knoevenagel condensation and Michael addition. clockss.org

Reactivity Profiles and Selectivity Trends of Substituted 1,3-Dioxanes

Substituents on the 1,3-dioxane ring profoundly influence its conformation, stability, and reactivity, leading to predictable trends in selectivity. The 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de

The presence of two shorter C-O bonds compared to the C-C bonds in cyclohexane results in more pronounced 1,3-diaxial interactions. thieme-connect.de Consequently, substituents at the C2 position have a strong thermodynamic preference for the equatorial orientation to avoid steric clashes with axial hydrogens or substituents at C4 and C6. thieme-connect.de An important exception is the anomeric effect, where electronegative substituents at C2, such as alkoxy groups, may preferentially occupy the axial position for electronic stabilization. thieme-connect.de

Advanced Theoretical and Computational Chemistry Studies on 4,5 Dimethyl 1,3 Dioxane

Quantum Chemical Approaches to the Electronic Structure of 4,5-Dimethyl-1,3-dioxane

Quantum chemical methods are fundamental to calculating the electronic structure of molecules. These approaches solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic properties.

Ab initio molecular orbital theories are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data.

Hartree-Fock (HF) Theory: The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for understanding electronic structure but neglects electron correlation, which is the interaction between individual electrons. In studies of related 1,3-dioxanes, the HF method has been used to investigate conformational energies. For the parent 1,3-dioxane (B1201747), the chair conformer is found to be significantly more stable than the 2,5-twist conformer by 4.67±0.31 kcal/mol at the HF level. researchgate.net

Møller-Plesset (MP) Perturbation Theory: To improve upon the Hartree-Fock method, Møller-Plesset perturbation theory adds electron correlation effects as a correction. wikipedia.orgfiveable.me It is a post-Hartree-Fock method that treats electron correlation as a perturbation to the HF Hamiltonian. wustl.edu The most common level is the second-order (MP2), which offers a cost-effective way to capture a significant portion of the correlation energy. q-chem.com For 1,3-dioxane, MP2 calculations have been used to determine the conformational free energy difference between the chair and 2,5-twist structures, yielding a value of 4.85±0.08 kcal/mol. researchgate.net Although computationally more demanding, higher-order methods like MP3 and MP4 are also utilized for more accurate energy calculations. wikipedia.orgq-chem.com

Table 1: Comparison of Theoretical Methods in Conformational Studies of 1,3-Dioxane

Method Property Value (kcal/mol) Conformer Comparison
Hartree-Fock (HF) Energy Difference (ΔE) 4.67 ± 0.31 Chair vs. 2,5-Twist researchgate.net
Møller-Plesset (MP2) Free Energy (ΔG) 4.85 ± 0.08 Chair vs. 2,5-Twist researchgate.net
Density Functional Theory (DFT) Energy Difference (ΔE) 5.19 ± 0.8 Chair vs. 2,5-Twist researchgate.net

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional.

Functional Selection: A variety of functionals are available, each with different strengths. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with DFT exchange, are widely used.

B3LYP: One of the most common hybrid functionals, used in studies of 1,3-dioxane to investigate conformational energies and structures. researchgate.net

B3PW91: This functional has been employed to simulate the isomerization of 5,5-dimethyl-1,3-dioxane (B27643), providing insights into reaction mechanisms and energy barriers. semanticscholar.org

PBE and ωB97XD: Other functionals used in various applications, with ωB97XD being noted for its better handling of long-range interactions. researchgate.netmdpi.com

In a study on 1,3-dioxane, several hybrid density functionals, including B3P86, B3LYP, and B3PW91, were used to calculate the energy differences between conformers. researchgate.net The selection of a functional is crucial and is often guided by the specific properties being investigated and by benchmarking against experimental data or higher-level calculations when available.

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and quality of the basis set directly impact the accuracy and computational cost of a calculation.

Pople-style Basis Sets: These are commonly used basis sets, with varying levels of complexity.

6-31G(d,p): This is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). It represents a good balance between accuracy and computational cost and has been used in the study of substituted 1,3-dioxanes, such as the isomerization of 5,5-dimethyl-1,3-dioxane. semanticscholar.org

Larger Basis Sets: For higher accuracy, larger basis sets like 6-311+G(d,p) or the aug-cc-pVDZ basis set are employed. researchgate.net The "+" indicates the addition of diffuse functions, which are important for describing anions or systems with significant non-covalent interactions.

Validation of the chosen basis set is typically performed by ensuring that the calculated properties converge as the basis set size is increased or by comparing the results with experimental values. For instance, studies on 4,4-dimethyl-1,3-dioxane (B1195079) have utilized both PBE/cc-pVDZ and B3PW91/aug-cc-pVDZ levels of theory to analyze its potential energy surface. researchgate.net

Table 2: Basis Sets Used in Computational Studies of 1,3-Dioxane Derivatives

Basis Set Description Application Example
6-31G(d) Split-valence with d-functions on heavy atoms. Conformational analysis of 1,3-dioxane. researchgate.netresearchgate.net
6-31G(d,p) Adds p-functions on hydrogen atoms for better polarization. Isomerization study of 5,5-dimethyl-1,3-dioxane. semanticscholar.org
aug-cc-pVDZ Augmented correlation-consistent, double-zeta. Analysis of the potential energy surface of 4,4-dimethyl-1,3-dioxane. researchgate.net

Molecular Dynamics Simulations for Dynamic Conformational Analysis

While quantum chemical calculations typically focus on stationary points on the potential energy surface (minima and transition states), Molecular Dynamics (MD) simulations can model the time evolution of a molecular system. This allows for the study of dynamic processes, such as conformational changes and intermolecular interactions, at finite temperatures.

For a molecule like this compound, MD simulations would provide insight into the flexibility of the dioxane ring and the rotational freedom of the methyl groups. Such simulations could map the transitions between different chair and twist-boat conformations, revealing the pathways and free energy barriers for these processes. Quantum chemical calculations on related molecules have established the complexity of these transformations. For example, the chair-chair interconversion in 4,4-dimethyl-1,3-dioxane is known to be more complex than in the parent compound due to ring asymmetry and involves several flexible twist conformers as intermediates. researchgate.net A quantum chemical study on the isomerization of 5,5-dimethyl-1,3-dioxane identified ten different conformations of a key ionic intermediate, highlighting the conformational complexity that MD could explore dynamically. semanticscholar.org

Electronic Structure and Bonding Analysis (e.g., Natural Bonding Orbital (NBO), Molecular Electrostatic Potential (MEP), Electrostatic Potential (ESP))

To translate the complex mathematical output of quantum chemical calculations into intuitive chemical concepts, various analysis methods are employed.

Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to core electrons, lone pairs, and chemical bonds, aligning closely with Lewis structure concepts. wisc.eduq-chem.com A key feature of NBO analysis is its ability to quantify delocalization effects through the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu In the context of 1,3-dioxanes, NBO analysis is crucial for understanding stereoelectronic effects, such as the anomeric effect. For the parent 1,3-dioxane, hyperconjugative interactions like those between an oxygen lone pair and an adjacent anti-bonding C-H orbital (nO→σ*C–H) have been identified and their stabilizing energies quantified. researchgate.netresearchgate.net These interactions are vital for explaining conformational preferences and reactivity.

Molecular Electrostatic Potential (MEP) / Electrostatic Potential (ESP): The MEP is a property that maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for predicting and understanding non-covalent interactions and chemical reactivity. The MEP map for this compound would show regions of negative potential (in red/yellow) concentrated around the electronegative oxygen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue) would be found around the hydrogen atoms, indicating sites for nucleophilic interaction. This analysis helps in understanding how the molecule would interact with other molecules, such as solvents or reactants.

Prediction of Spectroscopic Properties through Theoretical Calculations (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, providing a powerful complement to experimental spectroscopy.

NMR Chemical Shift Prediction: Theoretical calculations are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within DFT calculations for this purpose. The accuracy of these predictions allows for the assignment of complex spectra and the determination of molecular structure and conformation.

For substituted 1,3-dioxanes, theoretical studies have successfully linked electronic structure to observed NMR shifts. nih.gov For example, hyperconjugative interactions, quantifiable by NBO analysis, have a direct impact on electron density around specific nuclei. A strong LP(O) → σ*C–Me interaction in certain 2,2-dimethyl-1,3-dioxane derivatives leads to increased electron density (shielding) at the ketal carbon and the axial methyl group, explaining their characteristic upfield shifts in the ¹³C NMR spectrum. nih.gov Similar calculations for the cis and trans isomers of this compound could be used to predict their respective ¹H and ¹³C NMR spectra, aiding in their experimental identification and conformational analysis.

Studies of Intermolecular Interactions: Solvation Effects and Cluster Formations (e.g., with Water)

Advanced theoretical and computational chemistry studies provide significant insights into the intermolecular interactions of this compound, particularly concerning solvation effects and the formation of clusters with solvent molecules like water. While specific computational investigations exclusively targeting this compound are not extensively documented in publicly available literature, research on the parent molecule, 1,3-dioxane, offers a foundational understanding of the types of interactions that can be expected. These studies utilize quantum chemical methods to explore the energetics and geometries of complexes formed between the dioxane ring and water molecules.

Detailed quantum-chemical calculations have been performed on the formation of complexes between one molecule of 1,3-dioxane and two molecules of water. researchgate.netpleiades.online These studies employed various levels of theory, including PM3, RHF/6-31G(d), and MP2/6-31G(d)//RHF/6-31G(d), to determine the energy of formation for several possible hydrogen-bonded associates. researchgate.netpleiades.online The formation of these complexes is a critical first step in understanding the solvation process at a molecular level.

The research identified multiple stable geometries for the 1,3-dioxane-(H₂O)₂ clusters, with the interactions primarily occurring through hydrogen bonds between the oxygen atoms of the dioxane and the hydrogen atoms of the water molecules. The stability of these clusters is quantified by their formation energy, which is the difference between the total energy of the complex and the sum of the energies of the individual isolated molecules. researchgate.net

The conformational properties of the most stable 1,3-dioxane-water associate were also investigated, revealing how intermolecular interactions with water can influence the conformational landscape of the dioxane ring. researchgate.netpleiades.online It was demonstrated that the presence of water molecules can alter the energy barriers for the chair-chair interconversion of the 1,3-dioxane ring compared to the isolated molecule. researchgate.netpleiades.online Specifically, the energy difference between the potential energy surface minima was found to increase, while the barriers to interconversion decreased. researchgate.netpleiades.online This suggests that solvation can impact the dynamic behavior and conformational preferences of the dioxane moiety.

The findings from these computational studies on 1,3-dioxane serve as a valuable proxy for understanding the solvation and cluster formation of its substituted derivatives like this compound. The presence of methyl groups at the 4 and 5 positions would introduce additional steric and electronic effects that could modulate the strength and geometry of the interactions with water molecules. However, the fundamental nature of the hydrogen bonding between the ether oxygen atoms and water is expected to be the primary mode of interaction.

The table below summarizes the calculated energy of formation for various complexes of 1,3-dioxane with two water molecules, as determined by different computational methods. researchgate.net

ComplexPM3 (kcal/mol)RHF/6-31G(d) (kcal/mol)MP2/6-31G(d)//RHF/6-31G(d) (kcal/mol)
A-10.1-13.8-16.3
B-9.5-12.5-14.8
C-8.7-11.2-13.2
D-8.2-10.8-12.7
E-7.9-10.1-11.9

Research Applications and Broader Significance of 4,5 Dimethyl 1,3 Dioxane in Chemical Science

Role as Versatile Synthetic Intermediates in Advanced Organic Synthesis

In the field of organic synthesis, 1,3-dioxanes are recognized as crucial intermediates. thieme-connect.de 4,5-Dimethyl-1,3-dioxane, in particular, serves as a stable, protected form of 2,3-butanediol (B46004), enabling chemists to perform reactions on other parts of a molecule without affecting the diol functionality.

Chiral building blocks are fundamental to the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net this compound is intrinsically linked to the chiral diol, 2,3-butanediol, which exists as three stereoisomers: (2R,3R)-, (2S,3S)-, and meso-2,3-butanediol. The synthesis of these specific stereoisomers can be achieved with high purity through enzymatic processes. researchgate.net

Once the enantiopure diol is obtained, it can be protected as its this compound derivative to be carried through subsequent synthetic steps. Conversely, the chiral dioxane can be hydrolyzed to release the enantiopure diol. This diol is a valuable precursor for creating enantiopure ligands used in asymmetric catalysis. researchgate.net Asymmetric catalysis is a powerful technique that allows for the selective synthesis of a single enantiomer of a target molecule, which is often critical for its desired biological activity. nih.govmdpi.com The development of ligands that can effectively control the stereochemical outcome of a reaction is a major focus of chemical research. amazonaws.comscispace.comnih.gov

Protecting groups are an indispensable tool in multistep organic synthesis, allowing for the temporary masking of a reactive functional group to prevent it from interfering with subsequent reactions. uchicago.edu The 1,3-dioxane (B1201747) structure is a classic and robust protecting group for 1,3-diols and, in a reverse sense, for carbonyl compounds. thieme-connect.deorganic-chemistry.org

This compound serves as an effective protecting group for 2,3-butanediol. The formation of the cyclic acetal (B89532) is typically achieved by reacting the diol with formaldehyde (B43269) or a formaldehyde equivalent under acidic conditions. libretexts.org This dioxane structure is stable under a wide range of reaction conditions, including those involving nucleophiles, bases, and many oxidizing and reducing agents. thieme-connect.de

The deprotection, or removal, of the dioxane group is generally accomplished through acid-catalyzed hydrolysis, which regenerates the original 2,3-butanediol. libretexts.org This straightforward protection-deprotection sequence makes this compound a valuable intermediate in the construction of complex molecules where the temporary masking of the diol functionality is required.

Exploration in Materials Science Research

The building blocks derived from this compound have found applications in the synthesis of advanced polymers, contributing to the development of sustainable and high-performance materials.

While this compound itself is not typically used as a monomer for polymerization, its deprotected form, 2,3-butanediol (2,3-BDO), is a significant bio-based monomer. frontiersin.org 2,3-BDO has been successfully employed as a chain extender in the synthesis of thermoplastic polyurethanes (TPUs). acs.org TPUs are a versatile class of block copolymers known for their elasticity and durability, synthesized from a polyol, a diisocyanate, and a short-diol chain extender. acs.orgmdpi.commdpi.com

The use of 2,3-BDO, which can be produced via fermentation, allows for the creation of partially or fully bio-based polyurethanes, reducing the reliance on petrochemical feedstocks. frontiersin.orgresearchgate.net Studies have demonstrated the synthesis of waterborne polyurethane dispersions using 2,3-BDO derived from whey fermentation, highlighting a sustainable pathway to valuable polymer materials. frontiersin.org

A key finding in the use of 2,3-butanediol in polymer synthesis is the profound impact of its stereochemistry on the final properties of the material. acs.org Since the stereoisomers of 2,3-BDO can be derived from the corresponding stereoisomers of this compound, the choice of dioxane precursor directly influences the polymer's characteristics. Research on TPUs synthesized with different 2,3-BDO isomers (meso vs. chiral) has shown dramatic differences in their structuration and physical properties. acs.org This control over macromolecular architecture through monomer stereochemistry is a sophisticated strategy for tuning material performance.

PropertyTPU with meso-2,3-BDOTPU with (2R,3R)-2,3-BDO
Glass Transition Temp. (Tg) HigherLower
Degree of Phase Separation HigherLower
Mechanical Properties More rigid materialMore elastomeric material

This table presents a summary of findings on how the stereochemistry of the 2,3-butanediol chain extender influences the properties of thermoplastic polyurethanes (TPUs). Data compiled from research findings. acs.org

The degradation of polymers containing the 1,3-dioxane moiety or the resulting polyether/polyurethane backbone is also a critical area of study. The acetal linkage within the dioxane ring is susceptible to acid-catalyzed hydrolysis. acs.org For polymers that incorporate this structure, this hydrolysis represents a primary degradation pathway. acs.org The thermal degradation of the polyurethane backbone itself typically involves processes like chain scission at elevated temperatures. wikipedia.orgnih.govresearchgate.netglobalspec.com

Advanced Catalysis and Stereoselective Transformations

The structure of this compound is central to several stereoselective transformations, both in its formation and in its subsequent reactions. The synthesis of specific stereoisomers of substituted 1,3-dioxanes is an area of active research, as the conformational constraints of the ring can be used to influence the stereochemical outcome of reactions. nih.govlookchem.com

One plausible mechanism for the stereoselective formation of the 1,3-dioxane ring involves a hemiacetal formation followed by an intramolecular oxa-Michael reaction. researchgate.net Such controlled cyclizations are fundamental in constructing complex heterocyclic systems. Furthermore, the development of conformationally restricted 1,3-dioxanes has been used to probe the bioactive conformations of molecules that interact with biological receptors, demonstrating an advanced application in medicinal chemistry. nih.gov These rigid structures help to elucidate the precise three-dimensional arrangement of pharmacophoric elements required for biological activity.

Design and Application of Organocatalysts and Metal-Catalyzed Systems

The rigid, chair-like conformation of the 1,3-dioxane ring, influenced by the stereochemistry of its substituents, makes it an attractive framework for the design of chiral ligands and organocatalysts. These catalysts are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule.

In the realm of organocatalysis, which utilizes small organic molecules as catalysts, derivatives of 1,3-dioxane have been employed to create chiral environments that can influence the stereochemical outcome of a reaction. For instance, bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide, can be modified with dioxane moieties to enhance enantioselectivity in various transformations. thieme-connect.deresearchgate.net The defined spatial arrangement of the dioxane ring helps to control the approach of reactants to the catalytic site, thereby directing the formation of the desired stereoisomer.

Metal-catalyzed systems have also benefited from ligands incorporating the 1,3-dioxane structure. In palladium-catalyzed asymmetric allylic alkylation (Pd-DAAA), a powerful carbon-carbon bond-forming reaction, chiral ligands are crucial for achieving high enantioselectivity. nih.gov The stereochemical information embedded within a dioxane-containing ligand can be effectively transferred to the product during the catalytic cycle. The choice of solvent, such as 1,4-dioxane (B91453), has also been shown to be critical in optimizing the enantioselectivity of these reactions, likely due to its ability to stabilize key intermediates. thieme-connect.denih.gov Furthermore, cobalt-catalyzed hydroformylation, a process that introduces a formyl group and a hydrogen atom across a carbon-carbon double bond, can utilize ligands derived from or incorporating dioxane structures to control both regioselectivity and enantioselectivity. acs.orgacs.org

Asymmetric Induction in Carbon-Carbon Bond-Forming Reactions

Asymmetric induction refers to the preferential formation of one diastereomer or enantiomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org The inherent chirality of this compound, which exists as cis and trans diastereomers, can be harnessed to direct the stereochemical course of carbon-carbon bond-forming reactions.

This principle is particularly evident in reactions such as the Diels-Alder reaction, Michael additions, and alkylations, where the dioxane moiety can act as a chiral auxiliary. nih.govmdpi.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary can be removed. The predictable conformation of the this compound ring effectively shields one face of a nearby reactive center, forcing an incoming reagent to attack from the less sterically hindered side. This leads to the formation of a new stereocenter with a specific, predictable configuration. wikipedia.org

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) serves as a prime example of a sophisticated carbon-carbon bond-forming reaction where asymmetric induction is key. nih.gov In such reactions, chiral ligands, which may incorporate dioxane-like structures, coordinate to the metal center and create a chiral pocket that dictates the enantioselectivity of the alkylation step. The development of these catalytic systems is crucial for the synthesis of enantiomerically enriched molecules, which are of high value in the pharmaceutical and agrochemical industries. nih.govscispace.com

Research into Biological Activity Mechanisms (Excluding Clinical Data)

Derivatives of the 1,3-dioxane core structure have been the subject of significant research to understand their potential interactions with biological systems at a molecular level. These preclinical investigations focus on elucidating mechanisms of action, without extending to human clinical trials.

Investigation of Antimicrobial Research Potential of 1,3-Dioxane Derivatives

A growing body of research has highlighted the potential of 1,3-dioxane derivatives as antimicrobial agents. Studies have shown that certain substituted 1,3-dioxanes exhibit activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govresearchgate.netnih.govresearchgate.netdoaj.org

Microorganism Observed Activity of 1,3-Dioxane/Dioxolane Derivatives References
Staphylococcus aureusSignificant antibacterial activity nih.gov, researchgate.net, researchgate.net
Staphylococcus epidermidisSignificant antibacterial activity nih.gov, researchgate.net, researchgate.net
Pseudomonas aeruginosaGood antibacterial activity for some derivatives nih.gov, researchgate.net
Enterococcus faecalisSignificant antibacterial activity nih.gov, researchgate.net
Candida albicansExcellent antifungal activity for most tested compounds nih.gov, researchgate.net, researchgate.net

Studies on the Modulation of Multidrug Resistance Mechanisms by Dioxane Derivatives

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. nih.govnih.gov47.251.13 Intriguingly, certain 1,3-dioxane derivatives have been identified as effective modulators of MDR. nih.govresearchgate.net

These compounds are thought to act by inhibiting the function of P-gp and other MDR-related proteins. nih.govresearchgate.net By binding to the transporter, they can block its drug-efflux capabilities, thereby increasing the intracellular concentration of anticancer drugs and resensitizing resistant cancer cells to chemotherapy. Structure-activity relationship studies have been conducted to optimize the MDR-modulating properties of these dioxane derivatives, focusing on modifications to the aromatic core, linker structures, and basic moieties of the molecules to enhance their interaction with P-gp. nih.gov Research in this area has shown that some novel 2,2-diphenyl-1,3-dioxane derivatives can effectively reverse MDR in human cancer cell lines at low concentrations. nih.gov

Employment in the Study of Enzyme-Catalyzed Reactions Involving Aldehydes

The 1,3-dioxane structure is formed from the reaction of a 1,3-diol with an aldehyde or ketone, a reaction that is often reversible. acs.org This chemistry is relevant in the context of enzymatic reactions. Enzymes, particularly lipases, have been used in the kinetic resolution of racemic 1,3-diols, which are precursors to chiral 1,3-dioxanes. This chemoenzymatic approach allows for the synthesis of enantiomerically enriched 1,3-dioxanes. researchgate.net

Furthermore, 1,3-dioxanes can serve as protected forms of aldehydes. In biochemical studies, it can be necessary to mask a reactive aldehyde group while other transformations are carried out. The dioxane structure can serve this purpose, being stable under certain conditions but removable under others to regenerate the aldehyde for subsequent enzyme-catalyzed reactions. researchgate.netorganic-chemistry.org This strategy is valuable for investigating the interactions of specific aldehydes with enzymes or for the multi-step synthesis of complex biomolecules where precise control over reactive functional groups is required.

Environmental Chemistry Research Aspects

The environmental fate and impact of dioxane derivatives are areas of growing interest and concern. While much of the environmental research has focused on the highly water-soluble and persistent contaminant 1,4-dioxane, studies involving other structural isomers, including substituted 1,3-dioxanes, are also relevant. itrcweb.orgitrcweb.org

Research has shown that certain 1,3-dioxane derivatives, such as 2-ethyl-5,5-dimethyl-1,3-dioxane (B1207790) (2EDD) and 2,5,5-trimethyl-1,3-dioxane (B1280139) (TMD), can act as malodorous contaminants in surface and drinking water, leading to consumer complaints even at very low concentrations (ng/L levels). nih.goviwaponline.com These compounds have been traced back to industrial sources, such as resin manufacturing plants, where they can be formed from the reaction of aldehydes (e.g., propionaldehyde) and diols (e.g., neopentyl glycol) present in industrial waste streams. iwaponline.com

Studies on the environmental fate of these compounds have investigated their stability in aqueous environments. For instance, the hydrolysis of 2EDD was found to be pH-dependent, with some degradation occurring at acidic pH values, while it remained relatively stable under neutral to alkaline conditions. iwaponline.com The persistence of such compounds in water systems highlights the need for effective water treatment technologies. Advanced oxidation processes (AOPs) are considered a promising approach for the degradation of recalcitrant dioxane compounds in water and wastewater. itrcweb.org The primary destructive pathway for dioxane in the subsurface is believed to be aerobic biodegradation. itrcweb.org

Study of Formation and Transformation Mechanisms in Aquatic Environments

While specific studies focusing solely on the formation and transformation of this compound in aquatic environments are not extensively documented, research on related substituted 1,3-dioxane compounds provides valuable insights into its likely sources and environmental fate.

Formation and Sources:

Substituted 1,3-dioxanes have been identified as malodorous compounds in surface and tap water, with their origin traced back to industrial activities. For instance, a study in Barcelona, Spain, identified 2,5,5-trimethyl-1,3-dioxane and 2-ethyl-5,5-dimethyl-1,3-dioxane in the Llobregat River and its drinking water treatment plants. nih.gov The source of these compounds was found to be wastewater treatment plants that were processing industrial byproducts from resin manufacturing. nih.gov This suggests that this compound could also be formed as a byproduct in similar industrial processes involving the synthesis of polyesters and other polymers where 2,3-butanediol (a precursor to this compound) might be present.

The general formation of 1,3-dioxanes occurs through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. thieme-connect.de In an industrial or environmental context, the presence of aldehydes or ketones and 1,3-diols in waste streams under acidic conditions could lead to the incidental formation of their corresponding 1,3-dioxane derivatives.

Transformation in Aquatic Environments:

The environmental fate of this compound in aquatic systems is expected to be governed by processes such as hydrolysis and biodegradation, though specific data for this compound is limited. General principles of cyclic ether chemistry suggest a degree of persistence.

Hydrolysis: 1,3-dioxanes are susceptible to acid-catalyzed hydrolysis, which would break the ether linkages to yield the parent diol and carbonyl compound. sciencemadness.org However, under typical environmental pH conditions (around neutral), this process is likely to be slow. The stability of the 1,3-dioxane ring is generally greater than that of the corresponding 1,3-dioxolane (B20135) (five-membered ring) structure. cdnsciencepub.com

Biodegradation: The biodegradation of dioxane compounds is a key area of research. While extensive studies have focused on the more common contaminant 1,4-dioxane, the principles can be extended to other isomers. 1,4-dioxane is known to be recalcitrant to biodegradation under many conditions. cdc.gov However, certain microorganisms have been shown to degrade it, often through cometabolism where the degradation is facilitated by the presence of another primary substrate. berkeley.eduaensiweb.com Monooxygenase enzymes are frequently implicated in the initial steps of dioxane biodegradation. berkeley.edu It is plausible that similar microbial pathways could degrade this compound, although the methyl substituents might influence the rate and efficiency of this process. Research on the biodegradation of other cyclic ethers, such as tetrahydrofuran, has also shown that specific microbial consortia can be effective. aensiweb.com

The presence of related substituted 1,3-dioxanes in drinking water, even after treatment, indicates that these compounds can be persistent and not easily removed by conventional water treatment processes. nih.gov This highlights the importance of understanding their environmental behavior to develop effective remediation strategies.

Development of Advanced Analytical Methods for Environmental Monitoring of Dioxane Species

The detection and quantification of this compound and other substituted 1,3-dioxanes in environmental samples, particularly water, necessitate sensitive and specific analytical methods. The challenges lie in the typically low concentrations of these compounds and the complexity of environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

The most common and effective technique for the analysis of volatile and semi-volatile organic compounds like this compound in water is gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netnih.gov This method offers both high separation efficiency and definitive identification based on the mass spectrum of the compound.

For trace-level analysis, a pre-concentration step is usually required to enhance the sensitivity. Common techniques include:

Headspace Analysis: Static headspace GC is a convenient method for analyzing volatile organic compounds in water samples. researchgate.netrsc.org In this technique, the water sample is sealed in a vial and heated to allow the volatile compounds to partition into the gas phase (headspace) above the liquid. A sample of this headspace is then injected into the GC-MS. This method has been successfully applied to determine various 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in the wastewaters of a polyester (B1180765) resin plant. researchgate.netrsc.org

Solid-Phase Microextraction (SPME): SPME is another sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber, which is then thermally desorbed in the hot injector of the GC.

Solvent Extraction: This involves extracting the analyte from the aqueous phase into an immiscible organic solvent. The extract is then concentrated and injected into the GC-MS. This method has been validated for the determination of 1,4-dioxane in cosmetic products, with ethyl acetate (B1210297) being an efficient extraction solvent. nih.gov

Analytical Parameters:

ParameterDescriptionRelevance to this compound Analysis
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used for the separation of volatile organic compounds.The choice of column will affect the retention time and separation from other compounds in the sample.
Injector Temperature Usually set high enough to ensure rapid volatilization of the sample (e.g., 250 °C).Important for efficient transfer of the analyte onto the column.
Oven Temperature Program A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase.A specific program would need to be developed to achieve good resolution for this compound and its isomers.
Mass Spectrometer Mode Can be operated in full scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for higher sensitivity and quantification.The mass spectrum of this compound would provide a unique fingerprint for its identification.
Detection Limits Depend on the sample preparation technique and the instrument's sensitivity. For headspace GC, detection limits for similar compounds are in the range of 400–700 µg/L. rsc.orgFor environmental monitoring, methods with lower detection limits (in the ng/L range) are often necessary.

The development of robust analytical methods is crucial for monitoring the presence of this compound in industrial effluents and aquatic environments, assessing potential human exposure, and ensuring the effectiveness of water treatment processes.

Research into Combustion Chemistry and Bio-Hybrid Fuel Applications of 1,3-Dioxanes

Substituted 1,3-dioxanes, including this compound, are part of a class of cyclic ethers being investigated as potential bio-hybrid fuels. researchgate.net These compounds can be synthesized from renewable resources and offer the potential for cleaner combustion with reduced soot formation. researchgate.net

Combustion Characteristics:

The combustion chemistry of 1,3-dioxane has been studied to understand its behavior as a fuel. Key aspects of its combustion include:

Reactivity: The presence of two oxygen atoms in the ring influences the molecule's reactivity. The C-H bond on the carbon atom situated between the two oxygen atoms (the C2 position) is typically the weakest bond, making it a primary site for initial hydrogen abstraction reactions that initiate combustion. researchgate.net

Ignition Delay: Studies on 1,3-dioxane have shown that it exhibits higher reactivity in the low-temperature regime (around 500-800 K) compared to some other cyclic ethers like 1,3-dioxolane. researchgate.net

Soot Formation: A significant advantage of oxygenated fuels like 1,3-dioxanes is their potential to reduce the formation of soot during combustion. researchgate.net Soot is primarily composed of carbon particles formed from the incomplete combustion of hydrocarbons. The oxygen atoms within the fuel molecule can promote more complete combustion, leading to lower soot emissions. The formation of soot is a complex process involving the growth of polycyclic aromatic hydrocarbons (PAHs). sciencedaily.comresearchgate.net Oxygenated fuels can disrupt the chemical pathways that lead to the formation of these soot precursors.

Influence of Methyl Substitution:

The presence of methyl groups on the 1,3-dioxane ring, as in this compound, is expected to influence its combustion properties. The methyl groups can affect the bond dissociation energies of the C-H bonds in the molecule, which in turn affects the initial fuel decomposition pathways. The position of the substituents has a major impact on the subsequent ring-opening reactions of the fuel radicals formed during combustion. researchgate.net

The table below summarizes some key findings from combustion research on 1,3-dioxane and its relevance to substituted derivatives like this compound.

Research FindingRelevance to Substituted 1,3-Dioxanes
1,3-dioxane shows high reactivity at low temperatures. researchgate.netThe addition of alkyl groups can further modify the reactivity, potentially making it a suitable component for advanced combustion engines.
The C-H bond at the C2 position is the weakest, initiating combustion. researchgate.netWhile this is a key reaction pathway, the methyl groups at the C4 and C5 positions in this compound will introduce alternative and competing reaction pathways.
1,3-dioxanes have the potential for reduced soot formation. researchgate.netThis is a highly desirable characteristic for any fuel, and it is expected that this compound would retain this property due to its oxygen content.

The study of the combustion chemistry of this compound and other substituted 1,3-dioxanes is essential for the development of kinetic models that can accurately predict their performance as bio-hybrid fuels. researchgate.net This research contributes to the broader goal of finding sustainable and cleaner energy sources for the future.

Future Research Directions and Contemporary Challenges

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The traditional synthesis of 1,3-dioxanes, often involving the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol (an example of the Prins reaction), faces contemporary challenges related to sustainability and efficiency. thieme-connect.degoogle.com The industrial production of related compounds like 4,4-dimethyl-1,3-dioxane (B1195079) from isobutylene (B52900) and formaldehyde (B43269) highlights the need for processes with higher selectivity to minimize the formation of by-products. google.com

Synthesis ChallengePotential Sustainable SolutionResearch Goal
Use of hazardous acid catalystsDevelopment of solid acid catalysts, zeolites, or biocatalysts.Enhance catalyst recyclability and reduce corrosive waste streams.
Reliance on volatile organic solventsUtilization of greener solvents (e.g., 2-MeTHF, CPME) or solvent-free reaction conditions.Minimize environmental impact and improve process safety. carloerbareagents.com
Formation of by-productsDesign of highly selective catalytic systems.Increase the yield of the desired 4,5-dimethyl-1,3-dioxane isomer and simplify purification.
Energy-intensive processesExploration of microwave-assisted or flow chemistry syntheses.Reduce reaction times and overall energy consumption.

In-Depth Elucidation of Complex Conformational Dynamics and Interconversion Processes

Like cyclohexane (B81311), the 1,3-dioxane (B1201747) ring preferentially adopts a chair-like conformation to minimize torsional strain. thieme-connect.de However, the presence of two oxygen heteroatoms and substituents introduces significant complexity. The shorter C-O bond length compared to a C-C bond results in a different energy landscape for conformational interconversions. thieme-connect.de For substituted 1,3-dioxanes, the chair-to-chair interconversion is not a simple ring flip but involves a complex pathway through various flexible forms, such as twist-boat and boat conformations. researchgate.net

For this compound, the presence of two methyl groups creates multiple stereoisomers (cis and trans), each with its own unique and complex conformational profile. A significant challenge lies in the detailed experimental and theoretical characterization of the potential energy surface for these isomers. Future research will require the use of advanced NMR spectroscopic techniques and quantum-chemical calculations to accurately determine the relative energies of the various conformers (e.g., equatorial vs. axial arrangements of the methyl groups) and the energy barriers for their interconversion. researchgate.net Understanding these subtle dynamic processes is crucial as the conformation of the molecule can dictate its reactivity and biological activity. nih.gov

Integration of Advanced Computational Techniques for Predictive Modeling and Design

Computational chemistry has become an indispensable tool for investigating the properties of 1,3-dioxane systems. Quantum chemical methods, including ab initio molecular orbital theory and Density Functional Theory (DFT), are extensively used to study conformational energies, structural parameters, and isomerization pathways. researchgate.netresearchgate.net For instance, DFT calculations at levels like B3PW91 have been used to analyze the potential energy surface of molecules like 4,4-dimethyl-1,3-dioxane, identifying energy minima and transition states. researchgate.netresearchgate.net

The primary challenge moving forward is to enhance the predictive power and accuracy of these computational models for more complex systems like this compound. This involves several key research directions:

Development of more accurate and efficient theoretical methods: Improving computational models to better account for subtle stereoelectronic effects and weak intermolecular interactions.

Inclusion of solvent effects: Moving beyond gas-phase calculations to accurately model conformational preferences and reactivity in different solvent environments, which can significantly influence the stability of various conformers. nih.gov

Predictive modeling of properties: Using computational tools to predict not just structural properties but also reactivity, spectroscopic signatures (NMR chemical shifts and coupling constants), and potential biological activity of novel derivatives before their synthesis. researchgate.netmdpi.com

Molecular dynamics simulations: Employing molecular dynamics to simulate the behavior of these molecules over time, providing a more complete picture of their conformational flexibility and interconversion processes at room temperature. researchgate.net

Computational MethodApplication in 1,3-Dioxane ResearchFuture Goal
Density Functional Theory (DFT)Calculation of conformer energies, transition states, and reaction pathways. researchgate.netresearchgate.netHigher accuracy for predicting subtle energy differences and reaction barriers.
Ab initio Molecular Orbital TheoryStudy of stereoelectronic hyperconjugative interactions. researchgate.netBroader application to larger, more complex dioxane derivatives.
Molecular Dynamics (MD)Simulation of the dynamic conversion between conformers over time. researchgate.netLonger timescale simulations to capture rare conformational events.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling reactions or interactions within a larger biological system (e.g., an enzyme active site).Predictive design of bioactive dioxane derivatives with specific targets.

Exploration of Unprecedented Reactivity Modes and Catalytic Applications for this compound

The reactivity of the 1,3-dioxane ring is generally characterized by its stability under basic and neutral conditions and its susceptibility to cleavage under acidic conditions. thieme-connect.desciencemadness.org Research has shown that substituted 1,3-dioxanes can undergo acid-catalyzed isomerization, rearranging into other heterocyclic or acyclic structures. semanticscholar.org For example, quantum chemical studies have explored the mechanism of isomerization of 5,5-dimethyl-1,3-dioxane (B27643) to 2,2-dimethyl-3-methoxypropanal. semanticscholar.org

A significant challenge and area for future research is to move beyond this known reactivity and explore novel transformations and applications for this compound. This includes:

Asymmetric catalysis: Using chiral derivatives of this compound as ligands for transition metal catalysts or as chiral auxiliaries in asymmetric synthesis.

Ring-opening polymerizations: Investigating the potential for controlled ring-opening of the dioxane to produce novel polymers with tailored properties.

Novel C-H functionalization: Developing catalytic methods to selectively functionalize the C-H bonds of the dioxane ring, providing direct access to a wide range of new derivatives without requiring pre-functionalized starting materials.

Use as a protecting group: While 1,3-dioxanes are established protecting groups for 1,3-diols and carbonyls, research could explore derivatives with unique cleavage conditions, expanding the toolkit for complex molecule synthesis. thieme-connect.de

Uncovering new reactivity modes will expand the synthetic utility of this compound, transforming it from a simple heterocyclic compound into a versatile building block for organic synthesis.

Expanding Research into Novel Bioactive Derivatives and Their Underlying Mechanisms

The 1,3-dioxane scaffold is present in a variety of biologically active molecules, suggesting its potential as a pharmacophore. thieme-connect.de Research has demonstrated that derivatives of 1,3-dioxane and the related 1,3-dioxolanes can exhibit a range of biological activities. researchgate.net For example, certain 1,3-dioxane derivatives have been synthesized and investigated as modulators of multidrug resistance (MDR) in cancer cells, showing effects comparable to or better than established modulators. researchgate.netnih.gov Other studies have focused on developing 1,3-dioxane-based ligands for σ1 and NMDA receptors, which are targets for treating pain and neurodegenerative disorders. mdpi.com

The primary challenge in this area is the rational design and synthesis of novel bioactive derivatives based on the this compound core. Future research will focus on:

Synthesis of compound libraries: Creating diverse libraries of this compound derivatives with various substituents to screen for a wide range of biological activities.

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of active "hit" compounds to optimize their potency, selectivity, and pharmacokinetic properties. mdpi.com

Mechanism of action studies: Once a bioactive derivative is identified, a crucial and challenging task is to elucidate its specific molecular target and mechanism of action. This involves a combination of biochemical assays, cell biology techniques, and computational modeling.

Application in drug delivery: Exploring the use of the dioxane framework in the development of nanocarriers or as part of larger molecules designed for targeted drug delivery. psu.edu

By systematically exploring the chemical space around the this compound scaffold, researchers can aim to develop new therapeutic agents for a variety of diseases.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Methyl group chemical shifts vary based on stereochemistry. For example, axial vs. equatorial methyl substituents in 1,3-dioxane derivatives show distinct splitting patterns (e.g., 2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane exhibits methyl singlets at δ 1.3–1.5 ppm in ¹H NMR) .
  • HRMS : Accurate mass measurements (e.g., [M+Na]⁺ at m/z 247.1310) confirm molecular formulas .
  • IR : Stretching frequencies for C-O bonds in the dioxane ring (~1100 cm⁻¹) and substituent-specific absorptions (e.g., furan C=C at ~1600 cm⁻¹) aid structural elucidation .

What computational methods predict the conformational stability of this compound isomers?

Advanced Research Question
Density functional theory (DFT) at the B3LYP/6-31G** level can model chair vs. boat conformers. For example:

  • Chair conformers : Lower energy due to minimized steric strain between axial methyl groups.
  • Boat conformers : Higher energy (~3–5 kcal/mol) due to eclipsing interactions.
    Benchmarking against experimental NMR data (e.g., coupling constants) validates computational predictions .

How do reaction conditions affect regiochemical outcomes in 1,3-dioxane alkylation?

Advanced Research Question
Regioselectivity in alkylation depends on:

  • Electrophile strength : Stronger electrophiles (e.g., benzyl bromides) favor substitution at sterically accessible positions.
  • Steric hindrance : Bulky substituents (e.g., 5,5-dimethyl groups) direct alkylation to the less hindered 4-position .
  • Catalytic control : Chiral catalysts (e.g., DDQ in redox-neutral conditions) enable asymmetric synthesis of enantiopure dioxanes .

How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Advanced Research Question
Yield discrepancies often arise from:

  • Impurity profiles : Unoptimized purification (e.g., incomplete removal of byproducts via flash chromatography) .
  • Isomerization : Undetected stereoisomers during characterization (e.g., axial vs. equatorial methyl groups) .
  • Reaction monitoring : Real-time techniques (e.g., in situ IR or LC-MS) improve reproducibility by identifying side reactions early .

What are the challenges in characterizing this compound isomers, and how can they be addressed?

Basic Research Question

  • Isomer differentiation : Use chiral stationary phases in HPLC or polarimetry to distinguish enantiomers.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments (e.g., resolving (4R,5S) vs. (4S,5R) configurations) .
  • Dynamic NMR : Detects conformational exchange in solution (e.g., ring-flipping barriers) .

What are the applications of this compound in protecting group chemistry?

Advanced Research Question
The dioxane ring acts as a carbonyl-protecting group in multistep syntheses:

  • Acid stability : Resists hydrolysis under mild acidic conditions (pH > 3), enabling compatibility with Grignard or organolithium reagents.
  • Deprotection : Cleavage with strong acids (e.g., HCl/THF) regenerates carbonyl functionality without side reactions .

How does steric crowding in this compound derivatives influence their reactivity?

Advanced Research Question
Steric effects from methyl groups:

  • Nucleophilic substitution : Hindered at the 4/5 positions, favoring reactions at the 2-position.
  • Oxidation resistance : Methyl groups stabilize the dioxane ring against peroxidation or ring-opening under oxidative conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.